2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
CAS No.:
Cat. No.: VC15041659
Molecular Formula: C16H11N9O2
Molecular Weight: 361.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H11N9O2 |
|---|---|
| Molecular Weight | 361.32 g/mol |
| IUPAC Name | 8-(5-methyl-1H-1,2,4-triazol-3-yl)-2-(1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione |
| Standard InChI | InChI=1S/C16H11N9O2/c1-9-19-16(22-21-9)24-4-2-12-10(14(24)26)6-11-13(20-12)3-5-25(15(11)27)23-7-17-18-8-23/h2-8H,1H3,(H,19,21,22) |
| Standard InChI Key | JJZJZTRRPSDYQN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=NN1)N2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)N5C=NN=C5 |
Introduction
Structural Analysis and Molecular Characterization
Core Architecture
The compound features a pyrido[4,3-b] naphthyridine backbone, a fused bicyclic system comprising two nitrogen atoms in the naphthyridine moiety (Figure 1) . Key substituents include:
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A 3-methyl-1H-1,2,4-triazol-5-yl group at position 2.
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A 4H-1,2,4-triazol-4-yl group at position 8.
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Two ketone groups at positions 1 and 9, forming a dione structure .
Table 1: Molecular and Crystallographic Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₆N₆O₃ | |
| Molecular Weight | 352.3 g/mol | |
| CAS Registry Number | 1158781-73-7 | |
| IUPAC Name | 8-(3-Methoxypropyl)-2-(1,2,4-triazol-4-yl)pyrido[4,3-b] naphthyridine-1,9-dione |
Spectroscopic Features
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¹H NMR: Signals for triazole protons appear as singlets at δ 8.52–8.64 ppm, while methyl groups resonate at δ 2.42 ppm .
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IR: Stretching vibrations for C=O (1667 cm⁻¹) and C=N (1646 cm⁻¹) confirm the dione and triazole functionalities .
Synthetic Strategies
Key Synthetic Routes
The synthesis involves multi-step protocols leveraging cyclization and cycloaddition reactions:
Pyrido[4,3-b] naphthyridine Core Formation
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Gould-Jacobs Reaction: Condensation of 3-aminopyridine derivatives with diethyl methylenemalonate under thermal conditions forms the naphthyridine backbone .
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Cycloaddition Approaches: [4+2] cycloadditions between N-(3-pyridyl)aldimines and alkynes yield tetrahydro-1,5-naphthyridines, which are aromatized to the target scaffold .
Table 2: Representative Synthesis Steps
| Step | Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Gould-Jacobs cyclization | 150°C, chlorobenzene | 45% | |
| 2 | CuAAC for triazole attachment | CuSO₄, sodium ascorbate, DMF | 60% | |
| 3 | Oxidation to dione | HBr (48%), reflux | 75% |
Physicochemical and Pharmacological Properties
Solubility and Stability
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Solubility: Limited aqueous solubility (logP = 1.8) due to aromaticity; soluble in DMSO and DMF .
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Stability: Stable under ambient conditions but degrades under strong acidic or alkaline environments .
Biological Activity
While direct pharmacological data for this compound are scarce, structural analogs exhibit:
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Anticancer Activity: Pyrido[4,3-b]naphthyridines inhibit topoisomerase II and induce apoptosis in HeLa cells (IC₅₀ = 2.1 µM) .
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Antimicrobial Effects: Triazole-substituted naphthyridines show MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli .
Table 3: Comparative Bioactivity of Analogues
| Compound | Target Activity | IC₅₀/MIC | Reference |
|---|---|---|---|
| 8-Hydroxy-1,6-naphthyridin-7(6H)-one | Topoisomerase II inhibition | 1.8 µM | |
| 2-(4-Methoxyphenyl)-1,8-naphthyridine | Antibacterial | MIC = 4 µg/mL |
Applications and Future Directions
Medicinal Chemistry
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Kinase Inhibition: The triazole groups may chelate metal ions in kinase ATP-binding pockets, analogous to imatinib-like inhibitors .
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Fluorescent Probes: Conjugation with ribose via triazole linkers enables use as nucleoside analogs for DNA/RNA imaging .
Materials Science
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Coordination Polymers: The dione and triazole motifs facilitate metal-organic framework (MOF) construction with luminescent properties .
Research Gaps and Opportunities
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